7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-2-28-18-9-5-8-16-13-19(29-20(16)18)21(27)24-23-26-25-22(30-23)17-11-10-14-6-3-4-7-15(14)12-17/h5,8-13H,2-4,6-7H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAUCXZJSNVPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, the introduction of the oxadiazole ring, and the attachment of the tetrahydronaphthalene moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with coumarin-based oxadiazole and thiazolidinone derivatives reported in the literature. Below is a detailed comparison based on synthesis, spectral data, and structural features.
Key Differences
Core Structure :
- The target compound features a benzofuran core, whereas analogs 2k and 2l derive from coumarin (a benzopyrone scaffold). Benzofuran lacks the pyrone oxygen present in coumarin, which may influence electronic properties and binding interactions .
- The ethoxy group at the 7-position of benzofuran contrasts with the methylcoumarin-7-yloxy substituents in 2k and 2l.
Heterocyclic Ring: The target compound incorporates a 1,3,4-oxadiazole ring linked to tetrahydronaphthalene, while 2k and 2l form thiazolidinones via cyclization with thioglycolic acid.
Synthetic Pathways: Compounds 2k and 2l were synthesized via hydrazide-thioglycolic acid cyclization in 1,4-dioxane with ZnCl₂ catalysis, yielding thiazolidinones. In contrast, the target compound’s 1,3,4-oxadiazole ring likely requires different cyclization agents (e.g., POCl₃ or carbodiimides) .
Spectral and Analytical Data
- Infrared Spectroscopy: Compounds 2k and 2l exhibit strong carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for coumarin and thiazolidinone moieties . The target compound would similarly show peaks for benzofuran carbonyl (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
- NMR Spectroscopy :
Research Findings and Implications
- Synthetic Feasibility: The evidence confirms that heterocyclic rings (e.g., oxadiazole, thiazolidinone) can be efficiently constructed using cyclization agents like ZnCl₂ or thioglycolic acid. However, the target compound’s synthesis may require optimization due to steric hindrance from the tetrahydronaphthalene group .
- Physicochemical Properties: High melting points in 2k (198–200°C) and 2l (210–212°C) suggest strong intermolecular interactions, likely due to hydrogen bonding in thiazolidinones.
- Biological Relevance : While bioactivity data for the target compound is absent in the evidence, coumarin-oxadiazole hybrids (e.g., 2k/2l) have demonstrated antimicrobial and anti-inflammatory properties, suggesting the target molecule warrants further pharmacological evaluation .
Biological Activity
7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Molecular Characteristics
The molecular formula of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is , with a molecular weight of approximately 403.44 g/mol. The structure features a benzofuran moiety linked to an oxadiazole ring, which is known for contributing to various biological activities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4 |
| Molecular Weight | 403.44 g/mol |
| CAS Number | 921784-79-4 |
The biological activity of 7-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets. The oxadiazole ring is associated with significant pharmacological properties, including:
- Antimicrobial Activity : Studies suggest that compounds containing oxadiazole rings exhibit potent antimicrobial effects against various pathogens.
- Anticancer Potential : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against several enzymes implicated in disease processes. For instance:
- Cholinesterase Inhibition : It has been reported to inhibit butyrylcholinesterase (BChE) with an IC50 value comparable to known inhibitors.
Table 2: Biological Activity Overview
| Activity Type | Target Enzyme/Pathogen | IC50/Effect |
|---|---|---|
| Antimicrobial | Various pathogens | Moderate to significant activity |
| Cholinesterase Inhibitor | Butyrylcholinesterase (BChE) | IC50 = 46.42 µM |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions with careful control over reaction conditions. Techniques such as NMR spectroscopy and Mass Spectrometry are employed for characterization.
- Biological Evaluation : A study demonstrated the compound's efficacy against specific cancer cell lines, showcasing its potential as a therapeutic agent.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with various biological targets, suggesting possible pathways for its therapeutic effects.
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Synthesis | Multi-step organic reactions; characterized by NMR and MS |
| Biological Evaluation | Significant anticancer activity in vitro |
| Molecular Docking | High binding affinity to target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
